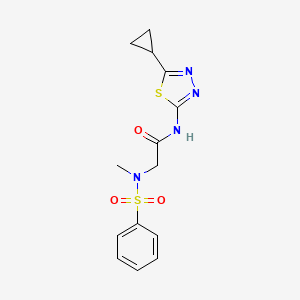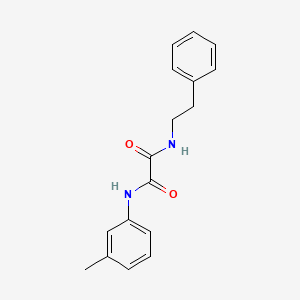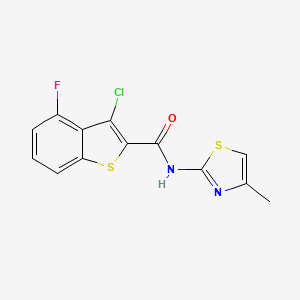![molecular formula C15H15ClN2O5S B5087058 N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5087058.png)
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a chlorophenoxy group, a nitro group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar chlorophenoxy group.
Clofibrate: A lipid-lowering agent with a related phenoxy structure.
Uniqueness
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonamide groups, in particular, provide unique reactivity and potential for diverse applications.
特性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5S/c1-11-2-7-14(10-15(11)18(19)20)24(21,22)17-8-9-23-13-5-3-12(16)4-6-13/h2-7,10,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLRDOMSDDOWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-fluorobenzoate](/img/structure/B5086981.png)
![Ethyl 4-[[2-(4-methoxycarbonylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazine-1-carboxylate](/img/structure/B5086982.png)
![5-CHLORO-2-[(2-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5086984.png)
![2-{[(2-ethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5086992.png)

![2-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]-1-(4-methylphenyl)ethanol;hydrochloride](/img/structure/B5087015.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5087024.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B5087044.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazone]](/img/structure/B5087066.png)


![1-(hydroxymethyl)-17-(4-methoxy-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5087093.png)
![1-(4-Chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B5087097.png)
